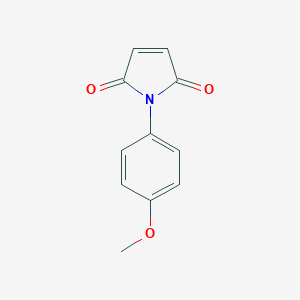

N-(4-Methoxyphenyl)maleimide

説明

Overview of Maleimide (B117702) Chemistry within Organic Synthesis

Maleimides are a class of organic compounds featuring an unsaturated imide functional group, formally derived from maleic acid and an amine. wikipedia.org The parent compound, maleimide, is systematically named 1H-Pyrrole-2,5-dione. wikipedia.org In organic synthesis, maleimides are highly valued as versatile building blocks. wikipedia.orggeorganics.sk Their chemical utility stems primarily from the reactivity of the electron-deficient carbon-carbon double bond within the five-membered ring.

This double bond is highly susceptible to nucleophilic attack, making maleimides excellent substrates for Michael additions. wikipedia.orggeorganics.sk One of the most significant applications of this reactivity is in bioconjugation, where the maleimide moiety reacts selectively and efficiently with thiol groups (present in cysteine residues of proteins) under mild conditions to form stable thioether bonds. wikipedia.orgontosight.ai This specific reaction is a cornerstone for creating antibody-drug conjugates (ADCs), attaching labels to proteins for imaging, and immobilizing proteins on surfaces. wikipedia.orgontosight.ai

Furthermore, the double bond in maleimides can participate as a dienophile in Diels-Alder reactions, a powerful [4+2] cycloaddition for the construction of complex cyclic systems. wikipedia.orggeorganics.sknih.gov The versatility of maleimides is also evident in their use in polymer chemistry. Bismaleimides, which contain two maleimide units, are used as crosslinking agents to produce thermoset polymers with high thermal stability, often employed in aerospace applications. wikipedia.org

The synthesis of maleimide derivatives is typically straightforward, often involving the reaction of maleic anhydride (B1165640) with a primary amine, followed by a dehydration step to close the imide ring. wikipedia.orggeorganics.sk Recent advancements have also explored photocatalysis and electrochemical methods to expand the synthetic utility of maleimides, enabling the creation of complex molecular architectures. rsc.org

Significance of N-Aryl Maleimides in Chemical and Biological Sciences

N-Aryl maleimides, a specific subclass where the nitrogen atom is substituted with an aromatic ring, hold particular importance in chemical and biological research. The aryl substituent significantly influences the electronic properties and reactivity of the maleimide core. This modulation affects reaction rates and the stability of the resulting conjugates, which is a critical consideration in drug development and diagnostics. mdpi.com

In the biological sciences, N-aryl maleimides are extensively used as reagents for bioconjugation. mdpi.com Their reaction with cysteine residues in proteins is a key strategy for developing targeted therapeutics. nih.gov For instance, they serve as crucial linkers in the construction of ADCs, which are designed to deliver potent cytotoxic drugs specifically to cancer cells. mdpi.com Research has shown that N-aryl maleimide conjugates can exhibit different stability profiles compared to their N-alkyl counterparts. For example, some studies have observed that N-aryl maleimide-cysteine adducts undergo faster hydrolysis of the succinimide (B58015) ring, which can be advantageous in minimizing undesirable side reactions like thiol exchange with other biological molecules. mdpi.com

Beyond bioconjugation, N-aryl maleimides are investigated for their intrinsic biological activities. Certain derivatives have shown potential as inhibitors of enzymes like human topoisomerase II, exhibiting cytotoxicity toward tumor cell lines. georganics.sk The general class of pyrrole-2,5-diones is being explored for a range of therapeutic applications, including as cholesterol absorption inhibitors. ontosight.ainih.gov The N-aryl group provides a scaffold that can be readily modified to optimize biological activity, solubility, and other pharmacokinetic properties. In materials science, the incorporation of N-aryl maleimides into polymers can enhance thermal stability and introduce specific functionalities. acs.org

Research Trajectory of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and Related Pyrrole-2,5-dione Systems

The research into 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and related pyrrole-2,5-dione systems follows a trajectory from fundamental synthesis to the exploration of their functional applications. The synthesis of this specific compound, and similar N-substituted maleimides, often involves the cyclization of a maleamic acid precursor, which is formed from the reaction of maleic anhydride with the corresponding amine—in this case, p-anisidine (B42471) (4-methoxyaniline). researchgate.net A related synthesis involves the reaction of N¹-(4-methoxyphenyl)benzene-1,4-diamine with maleic anhydride, followed by cyclization to yield a more complex N-aryl maleimide. researchgate.net

Investigations into pyrrole-2,5-dione systems are often driven by the search for new bioactive molecules. A study published in 2018 described the synthesis and evaluation of a series of 1H-pyrrole-2,5-dione derivatives as potential cholesterol absorption inhibitors. nih.gov This research highlighted that certain derivatives could suppress the formation of macrophage-derived foam cells and the associated inflammatory response, which are key events in the development of atherosclerosis. nih.gov While not focusing specifically on the 4-methoxyphenyl (B3050149) variant, this study underscores the therapeutic potential of the broader pyrrole-2,5-dione scaffold.

Another area of research involves using related compounds as intermediates for further chemical synthesis. For example, 1-(4-methoxyphenyl)piperazine (B173029) can be used as a precursor in a multi-step synthesis to create key antifungal intermediates. core.ac.uk This highlights the role of the 4-methoxyphenyl moiety as a foundational block in constructing more complex molecules. The structural features of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, particularly the methoxy (B1213986) group on the phenyl ring, are also of interest in studying structure-activity relationships, as this group can influence binding affinity and metabolic stability in biological systems. mdpi.com

The table below summarizes findings from a study on related pyrrole-2,5-dione derivatives, illustrating their potential as cholesterol absorption inhibitors.

| Compound | In Vitro Cholesterol Absorption Activity | Cytotoxicity Profile | Key Findings |

|---|---|---|---|

| Compound 20 (a derivative) | Stronger than ezetimibe (B1671841) (a standard drug) | No cytotoxicity observed in HEK293 and RAW264.7 cell lines | Inhibited lipid accumulation in macrophages and reduced secretion of inflammatory markers (LDH, MDA, TNF-α, ROS). |

The synthesis of N-aryl maleimides can be achieved through various established methods. A common route is presented below.

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1. Amide Formation | Aromatic Amine (e.g., p-anisidine) + Maleic Anhydride | - | Maleamic Acid intermediate |

| 2. Cyclization/Dehydration | Maleamic Acid intermediate | Heating in a suitable solvent (e.g., DMF/toluene) with an acid catalyst (e.g., p-toluenesulfonic acid) | N-Aryl Maleimide (e.g., 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione) |

特性

IUPAC Name |

1-(4-methoxyphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-9-4-2-8(3-5-9)12-10(13)6-7-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAHCEMQKWSQGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284902 | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1081-17-0 | |

| Record name | 1081-17-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39727 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione and Its Derivatives

Conventional Synthetic Approaches to N-Aryl Maleimides

Traditional methods for the synthesis of N-aryl maleimides, including 1-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, have been well-established and are widely utilized. These approaches typically involve the formation of the maleimide (B117702) ring from acyclic precursors.

Condensation-Cyclization from Maleic Anhydride (B1165640) and Aniline Derivatives

The most common and straightforward method for the synthesis of N-aryl maleimides is the two-step condensation-cyclization reaction between maleic anhydride and an appropriate aniline derivative, in this case, 4-methoxyaniline. srce.hrmdpi.com This reaction proceeds through an initial acylation to form an intermediate N-arylmaleamic acid, which is then cyclized to the desired maleimide.

The first step involves the reaction of 4-methoxyaniline with maleic anhydride, typically in a solvent like diethyl ether, to yield N-(4-methoxyphenyl)maleamic acid. mdpi.com This step is generally high-yielding. The subsequent cyclization is achieved by heating the maleamic acid intermediate in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, commonly sodium acetate. srce.hrmdpi.com This process eliminates water to form the stable five-membered pyrrole-2,5-dione ring. While this method is robust, it can sometimes require harsh reaction conditions, such as elevated temperatures. nih.govchemrxiv.orgnih.gov

Table 1: Two-Step Synthesis of N-Aryl Maleimides

| Step | Reactants | Reagents/Conditions | Product | Yield Range |

|---|---|---|---|---|

| 1. Acylation | Aniline derivative, Maleic anhydride | Ether | N-Aryl maleamic acid | 87-95% mdpi.com |

| 2. Cyclization | N-Aryl maleamic acid | Acetic anhydride, Sodium acetate, Reflux | N-Aryl maleimide | 79-93% mdpi.com |

Mitsunobu Reaction-Based Syntheses for N-Alkylmaleimides

The Mitsunobu reaction is a versatile method for the conversion of primary and secondary alcohols into a variety of functional groups, including imides. wikipedia.orgorganic-synthesis.comorganic-chemistry.org This reaction typically involves an alcohol, a nucleophile (such as maleimide), triphenylphosphine (PPh3), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-synthesis.com The reaction proceeds with an inversion of stereochemistry at the alcohol carbon. organic-chemistry.orgnih.gov

While highly effective for the synthesis of N-alkylmaleimides, the direct application of the classical Mitsunobu reaction for the synthesis of N-aryl maleimides from phenols is less common. However, modifications and variations of this reaction have been developed to broaden its scope. acs.org For the synthesis of N-alkylmaleimides, the reaction provides a high-yielding route under mild conditions. acs.org

Advanced Synthetic Transformations and Functionalization

Modern synthetic organic chemistry has introduced more sophisticated and efficient methods for the synthesis and functionalization of maleimide derivatives. These advanced strategies often offer milder reaction conditions, higher selectivity, and the ability to introduce diverse functional groups.

Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Sonogashira coupling, specifically, is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. nrochemistry.comwikipedia.orgorganic-chemistry.org

In the context of maleimide chemistry, the Sonogashira coupling has been successfully employed for the functionalization of pre-formed maleimide rings. For instance, bromomaleimides can undergo Sonogashira coupling with a wide array of terminal alkynes to produce alkynylmaleimides in good yields. acs.org This allows for the introduction of alkyne moieties onto the maleimide core, which can then be further manipulated. The reactivity of the halide in these couplings typically follows the order: I > OTf > Br > Cl. wikipedia.org

N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies

N-Heterocyclic carbenes (NHCs) have emerged as potent organocatalysts for a variety of chemical transformations. scripps.edu In recent years, NHC-catalyzed methods have been developed for the atroposelective synthesis of N-aryl phthalimides and maleimides. nih.govchemrxiv.orgresearchgate.net This approach offers a mild and organocatalytic alternative to traditional, often harsh, synthetic conditions. nih.govchemrxiv.orgnih.gov

The NHC-catalyzed synthesis can proceed via the activation of a carboxylic acid. chemrxiv.orgresearchgate.net Mechanistic studies suggest that the NHC adds to an in situ generated isoimide, leading to the formation of an acylazolium intermediate, which then undergoes amidation. chemrxiv.orgresearchgate.net This strategy has been successfully extended to the atroposelective synthesis of N-aryl maleimides, providing access to axially chiral products. nih.govchemrxiv.org

Table 2: NHC-Catalyzed Atroposelective Synthesis of N-Aryl Phthalimides/Maleimides

| Catalyst System | Key Features | Advantages |

|---|---|---|

| N-Heterocyclic Carbene (NHC) | Atroposelective amidation | Mild reaction conditions, Organocatalytic, Access to enantiomerically enriched products nih.govchemrxiv.orgresearchgate.net |

Acid Activation Strategies in Maleimide Synthesis

Acid activation is a key strategy employed in modern amide bond formation, including the synthesis of maleimides. This approach involves the in-situ activation of a carboxylic acid precursor to facilitate its reaction with an amine. youtube.com This activation can be achieved using various reagents that convert the carboxylic acid into a more reactive species.

In the context of NHC-catalyzed maleimide synthesis, the in-situ acid activation of the maleamic acid intermediate is a crucial step. chemrxiv.orgresearchgate.net This activation, followed by the NHC-catalyzed atroposelective amidation, allows for the efficient synthesis of well-decorated N-aryl maleimides under mild conditions. chemrxiv.orgresearchgate.net This method represents a significant advancement over traditional condensation reactions that often require high temperatures. nih.govnih.gov

Functionalization via Click Chemistry (e.g., Triazole Formation)

Click chemistry offers a powerful and efficient methodology for the functionalization of the 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione scaffold. The cornerstone of this approach is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction celebrated for its high yield, reliability, stereospecificity, and biocompatibility. beilstein-journals.org This reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. wikipedia.orgsigmaaldrich.com

An alternative, copper-free click chemistry approach utilizes strained cyclooctynes, which react rapidly with azides without the need for a metal catalyst. semanticscholar.org This method, known as strain-promoted azide-alkyne cycloaddition (SPAAC), is particularly valuable in biological systems where the cytotoxicity of copper is a concern. sigmaaldrich.com The maleimide moiety is a well-established substrate for click chemistry reactions, enabling its conjugation to various substrates, from small molecules to large biomolecules and nanoparticles. semanticscholar.org

Table 1: Key Features of Click Chemistry for Functionalization

| Reaction Type | Key Components | Catalyst | Main Product | Advantages |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne, Azide | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yield, regioselective, mild conditions. beilstein-journals.orgwikipedia.org |

| SPAAC | Strained Cyclooctyne, Azide | None (metal-free) | Regioisomeric triazoles | Biocompatible (no cytotoxic catalyst), fast kinetics. sigmaaldrich.comsemanticscholar.org |

Derivatization through Palladium-Catalyzed Carbonylation

Palladium-catalyzed carbonylation reactions represent a versatile strategy for introducing carbonyl-containing groups into the N-aryl substituent of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione. This methodology typically involves the reaction of an aryl halide precursor with carbon monoxide (CO) and a nucleophile, catalyzed by a palladium complex. nih.gov

For this to be applied to the target structure, a halogenated analog, such as 1-(4-iodo-2-methoxyphenyl)-1H-pyrrole-2,5-dione, would be used as the substrate. The choice of nucleophile dictates the final product. For example:

Alkoxycarbonylation: Using an alcohol (R-OH) as the nucleophile results in the formation of an ester group (-COOR) on the aromatic ring.

Aminocarbonylation: Using a primary or secondary amine (R₂NH) yields an amide functionality (-CONR₂).

These reactions allow for the conversion of a simple aryl halide into a more complex derivative in a single step. nih.gov While gaseous carbon monoxide is traditionally used, CO-releasing molecules like N-formylsaccharin have been developed as safer, solid CO surrogates for these transformations. researchgate.netmdpi.com The versatility of palladium catalysis provides access to a wide array of derivatives, including ketones and other carbonyl compounds, by uniting building blocks with carbon monoxide. sigmaaldrich.com

Table 2: Palladium-Catalyzed Carbonylation Reactions

| Reaction Type | Substrate Example | Nucleophile | Product Functional Group |

|---|---|---|---|

| Alkoxycarbonylation | Halogenated N-aryl maleimide | Alcohol (R-OH) | Ester (-COOR) |

| Aminocarbonylation | Halogenated N-aryl maleimide | Amine (R₂NH) | Amide (-CONR₂) |

| Reductive Carbonylation | Halogenated N-aryl maleimide | Hydride source (e.g., silanes) | Aldehyde (-CHO) |

Synthesis of Substituted Analogs and Skeletal Modifications

Preparation of N-Substituted Pyrrole-2,5-dione Derivatives

The most direct and widely used method for the synthesis of N-substituted pyrrole-2,5-diones (maleimides), including 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, is the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine. For the synthesis of the maleimide core, maleic anhydride serves as the 1,4-dicarbonyl precursor, which reacts with a primary amine, such as 4-methoxyaniline, typically under acidic conditions or thermal dehydration to form the corresponding N-substituted maleimide.

Alternative methods offer different pathways to these structures:

From Amidrazones: N-substituted derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione can be prepared from the reaction of N³-substituted amidrazones with 2,3-dimethylmaleic anhydride. semanticscholar.org

From 2,5-Dimethoxytetrahydrofuran: A mild and efficient method involves the reaction of 2,5-dimethoxytetrahydrofuran with various primary amines in the presence of a catalyst like molecular iodine, often accelerated by microwave irradiation under solvent-free conditions. acs.org This precursor hydrolyzes in situ to form the necessary 1,4-dicarbonyl intermediate.

Mitsunobu Reaction: A modified Mitsunobu reaction provides a high-yielding route to N-alkyl maleimides, demonstrating another synthetic tool for creating N-substituted variants. researchgate.net

Strategies for Achieving Atroposelective Synthesis

When the N-aryl ring of a maleimide is appropriately substituted, particularly at the ortho positions, rotation around the C-N single bond can be restricted, leading to atropisomerism—a form of axial chirality. The synthesis of a single enantiomer of such a chiral molecule is a significant challenge addressed by atroposelective synthesis.

A prominent strategy for the atroposelective synthesis of N-aryl maleimides involves catalysis by N-heterocyclic carbenes (NHCs). researchgate.netacs.org This approach utilizes an NHC-catalyzed atroposelective amidation process. The reaction typically starts with the in-situ activation of a maleamic acid (the ring-opened precursor). The NHC catalyst then facilitates an enantioselective cyclization to form the N-aryl maleimide product with high yields and excellent enantioselectivities. researchgate.netacs.org A key advantage of this method is that by using the same NHC precatalyst, it is often possible to access both enantiomers of the final product. acs.org

This organocatalytic strategy provides a powerful route to C-N axially chiral maleimides under mild conditions, avoiding the harsh conditions often required in traditional condensation methods. researchgate.net The principles of achieving C-N axial chirality are also being explored in related structures like N-arylindoles and N-arylpyrroles using rhodium and other transition metal catalysts, highlighting a broader interest in controlling this type of stereochemistry.

Table 3: Comparison of Synthetic Strategies for N-Aryl Maleimides

| Synthetic Goal | Methodology | Key Features |

|---|---|---|

| General Synthesis | Paal-Knorr Condensation | Readily available starting materials (maleic anhydride, primary amine); straightforward reaction. |

| General Synthesis | Iodine-catalyzed reaction | Uses 2,5-dimethoxytetrahydrofuran; mild, often solvent-free conditions. acs.org |

| Atroposelective Synthesis | NHC-Catalyzed Amidation | Organocatalytic; provides access to axially chiral N-aryl maleimides with high enantioselectivity under mild conditions. researchgate.netacs.org |

Mechanistic Investigations and Reactivity Profiles of 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione

Cycloaddition Reactions

The pyrrole-2,5-dione core of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is an excellent participant in cycloaddition reactions, a class of chemical reactions in which two or more unsaturated molecules combine to form a cyclic adduct. These reactions are powerful tools for the construction of six-membered and five-membered ring systems.

Diels-Alder Reactions with Dienophiles and Dienes

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of modern organic synthesis for the formation of six-membered rings. In these reactions, 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione acts as a dienophile, reacting with a conjugated diene. The electron-withdrawing nature of the two carbonyl groups in the maleimide (B117702) ring enhances its dienophilic character, facilitating the reaction.

Research has demonstrated the successful participation of N-substituted maleimides, including the 4-methoxyphenyl (B3050149) derivative, in Diels-Alder reactions with various dienes. For instance, the reaction of N-(4-methoxyphenyl)maleimide with 2,5-dimethylfuran (B142691) has been reported. tandfonline.comtandfonline.com While specific yield data for this particular reaction is noted to be lower than for other substituted phenylmaleimides, the reaction proceeds to form the corresponding exo-cycloadduct. tandfonline.com The general conditions for such reactions often involve thermal heating, with microwave irradiation being an effective method to reduce reaction times. For a related compound, N-(4-chlorophenyl)maleimide, the reaction with 2,5-dimethylfuran under thermal reflux for one hour yielded the product in 46% yield, which could be improved with longer heating times. tandfonline.com Microwave heating of the same reactants at 140°C for 5 minutes resulted in a comparable 44% yield. tandfonline.comtandfonline.com

The reaction of N-aryl maleimides has also been explored with other dienes such as 2,3-dimethylbutadiene and furan (B31954). The reaction with 2,3-dimethylbutadiene is reported to proceed effectively. tandfonline.comtandfonline.com

| Diene | Dienophile | Reaction Conditions | Product | Yield (%) |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Reflux (92-94°C), 60 min | exo-Adduct | 46 |

| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Microwave, 140°C, 5 min | exo-Adduct | 44 |

1,4-Dipolar Cycloaddition Processes

Beyond the classic [4+2] cycloaddition, 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is also a competent dipolarophile in 1,3-dipolar cycloadditions, which are classified as [3+2] cycloadditions and lead to the formation of five-membered heterocyclic rings. These reactions involve a 1,3-dipole, a molecule with delocalized electrons over three atoms.

A notable example is the reaction with azomethine ylides. Azomethine ylides can be generated in situ, for instance, by the thermal ring-opening of aziridines. Early work by Huisgen demonstrated that the azomethine ylide generated from the thermal treatment of trans-2,3-dimethoxycarbonyl-1-(4-methoxyphenyl)aziridine readily participates in cycloaddition reactions. nih.govmdpi.com This highlights the general reactivity of systems containing the 4-methoxyphenyl nitrogen substituent in forming and reacting via such dipolar intermediates. The resulting pyrrolidine (B122466) structures are prevalent in many biologically active compounds. nih.gov The development of catalytic, enantioselective versions of these cycloadditions has become a significant area of research. nih.gov

Asymmetric Cycloadditions and Chiral Pyrrolidone-Fused Structures

The synthesis of single-enantiomer products is a critical goal in modern organic chemistry, particularly for pharmaceutical applications. Asymmetric cycloaddition reactions offer a powerful strategy to achieve this by creating multiple stereocenters in a single, controlled step.

A highly diastereoselective and enantioselective asymmetric [3+2] cycloaddition reaction has been developed between α-aryl isocyanoacetates and N-aryl maleimides, including 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione. nih.govresearchgate.net This reaction is efficiently promoted by a cooperative catalytic system of a cinchona alkaloid-derived squaramide and AgSbF6. Under mild conditions, this methodology provides access to a variety of optically active hexahydropyrrolo[3,4-c]pyrrole derivatives. These products are obtained in high yields, with excellent diastereoselectivities and good to excellent enantioselectivities. nih.govresearchgate.net

| Dipolarophile | Dipole Precursor | Catalyst System | Diastereomeric Ratio | Enantiomeric Excess (ee) | Yield (%) |

| N-Aryl Maleimides | α-Aryl Isocyanoacetates | Cinchona Alkaloid Squaramide / AgSbF6 | >20:1 | up to 92% | up to 98% |

Nucleophilic Addition Reactions

The electron-deficient carbon-carbon double bond in 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is highly susceptible to attack by nucleophiles. This reactivity is the basis for several important conjugation and addition reactions.

Thiol-Maleimide Conjugation for Bioconjugation Applications

The reaction between a thiol (sulfhydryl) group and a maleimide is a cornerstone of bioconjugation chemistry, widely used to link molecules to proteins and other biomolecules. This reaction proceeds via a Michael-type addition mechanism, where the nucleophilic thiol attacks the electron-poor double bond of the maleimide, forming a stable thioether linkage. nih.gov

The kinetics of this reaction are influenced by several factors, including the pH of the medium and the nature of the substituents on both the thiol and the maleimide. The reaction rate generally increases with pH as the more nucleophilic thiolate anion becomes the dominant species. researchgate.net The N-substituent on the maleimide also plays a significant role in the stability and reactivity of the resulting conjugate. Studies on N-substituted maleimides have shown that the nature of the substituent affects the kinetics of retro-Michael addition and thiol exchange reactions. udel.edu For instance, the resonance effect of an N-phenyl group can influence the rate of thiol exchange. udel.edu This tunable reactivity is crucial for applications where controlled release or degradation of the conjugate is desired. nih.gov

Michael Addition Reactions (e.g., with Amines)

The Michael addition, or conjugate addition, is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction. In the context of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, the maleimide moiety acts as an excellent Michael acceptor for various nucleophiles, including amines.

The addition of primary and secondary amines to the maleimide double bond proceeds readily to form β-amino succinimide (B58015) derivatives. These reactions can often be carried out under mild, solvent-free, and catalyst-free conditions, aligning with the principles of green chemistry. semanticscholar.org For instance, a mixture of an amine and an α,β-unsaturated compound can be stirred at room temperature to afford the corresponding addition product in high yield. semanticscholar.org Microwave irradiation has also been shown to be an effective method for promoting the Michael addition of amines to α,β-unsaturated esters, significantly reducing reaction times and increasing yields. nih.gov Both aliphatic and aromatic amines can serve as effective nucleophiles in this reaction. semnan.ac.ir

| Michael Acceptor | Nucleophile | Reaction Conditions | Product |

| α,β-Unsaturated Esters | Benzylamine | Microwave, Methanol, 115-130°C, 3h | β-Amino Ester |

| α,β-Unsaturated Nitriles/Esters | Aliphatic/Aromatic Amines | TMSCl (10 mol%), 60°C, 2-4h | β-Amino Nitrile/Ester |

| Electron-deficient Alkenes | Aliphatic Primary/Secondary Amines | Solvent-free, Catalyst-free, Room Temp. | β-Amino Derivative |

Oxidation and Reduction Pathways

The pyrrole-2,5-dione core of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is susceptible to both oxidation and reduction, leading to a variety of products depending on the reaction conditions and reagents employed.

Oxidation: While specific studies on the oxidation of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione are not extensively detailed in the reviewed literature, the electropolymerization of this monomer provides insight into its oxidative behavior. Through cyclic voltammetry, it has been shown that 1-(4-Methoxyphenyl)-1H-pyrrole can undergo oxidative polymerization to form a polymer film on an electrode surface. This process involves the oxidation of the pyrrole (B145914) ring, leading to the formation of radical cations that subsequently couple to form polymer chains. The oxidation potential for the poly(1-(4-methoxyphenyl)-1H-pyrrole) film is observed in the range of 0.75 to 0.85 V.

Reduction: The reduction of the maleimide double bond is a more commonly explored pathway. Electrochemical studies on maleimides have shown that the cathodic reduction can selectively reduce the carbon-carbon double bond of the maleimide ring to yield the corresponding succinimide derivative. This transformation is achieved chemoselectively, even in the presence of other reducible functional groups like alkenes, alkynes, and benzyl (B1604629) groups. While the specific reduction of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione has not been detailed, the general mechanism for N-aryl maleimides involves a two-electron transfer process.

Furthermore, chemical reducing agents like sodium borohydride (B1222165) (NaBH₄) are known to reduce the carbonyl groups of aldehydes and ketones. However, NaBH₄ is generally not reactive towards the carbon-carbon double bond of α,β-unsaturated systems like maleimides under standard conditions. More potent reducing agents or catalytic hydrogenation would likely be required to reduce the double bond of the pyrrole-2,5-dione ring.

An interesting electrochemical process involving N-aryl maleimides is the electrocatalytic ring-opening dihydroalkoxylation. This reaction proceeds through an anodic single-electron transfer oxidation, followed by a cathodic radical reduction, rearrangement, ring cleavage, and finally, a nucleophilic addition cascade. This pathway highlights the complex redox chemistry that N-aryl maleimides can undergo.

Hydrolytic Stability and Ring-Opening Mechanisms

The stability of the pyrrole-2,5-dione ring towards hydrolysis is a critical factor in its application, particularly in aqueous environments. N-aryl maleimides, including 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, are susceptible to hydrolysis, which leads to the opening of the imide ring.

The hydrolysis of maleimides is catalyzed by both acid and base. Under alkaline conditions, the hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons of the imide ring. This leads to the formation of a tetrahedral intermediate, which then undergoes ring-opening to yield the corresponding N-aryl maleamic acid. Studies on the alkaline hydrolysis of maleimide itself have shown that both the ionized and un-ionized forms of the maleimide can be involved in the hydrolysis, with the rate-determining step being the nucleophilic attack of the hydroxide ion. The hydrolysis product is the corresponding maleamic acid.

The rate of hydrolysis is influenced by the nature of the substituent on the nitrogen atom. Electron-withdrawing groups on the N-aryl substituent can increase the susceptibility of the carbonyl carbons to nucleophilic attack, thereby accelerating the rate of hydrolysis. Conversely, electron-donating groups, such as the methoxy (B1213986) group in 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, are expected to decrease the rate of hydrolysis compared to unsubstituted N-phenylmaleimide.

In acidic conditions, the hydrolysis of related N-(4-substitutedaryl) succinimides has been shown to proceed via an A-2 mechanism, where a protonated substrate is attacked by a water molecule in the rate-determining step. A similar mechanism can be postulated for the acid-catalyzed hydrolysis of N-aryl maleimides.

Reaction Kinetics and Regioselectivity Studies

The kinetics and regioselectivity of reactions involving 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione are crucial for understanding its reactivity and for its application in controlled chemical syntheses.

Nucleophilic Addition: The electron-deficient double bond of the maleimide ring is susceptible to nucleophilic attack, most notably Michael addition reactions. The regioselectivity of these additions is generally high, with the nucleophile attacking one of the olefinic carbons.

The addition of thiols to maleimides is a widely used bioconjugation reaction. The reaction proceeds via a Michael-type addition of the thiolate anion to the maleimide double bond. The kinetics of this reaction are typically fast.

The addition of organocuprates to α,β-unsaturated carbonyl compounds is a well-established method for carbon-carbon bond formation. These reactions proceed via conjugate addition, with the nucleophilic organic group adding to the β-carbon of the unsaturated system. This suggests that the reaction of an organocuprate with 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione would result in the regioselective addition of the organic group to one of the carbons of the double bond.

Below is a summary of the types of reactions and their general characteristics for N-aryl maleimides, which are applicable to 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione.

| Reaction Type | Reagents/Conditions | Products | Key Features |

| Oxidative Polymerization | Electrochemical oxidation | Poly(1-(4-methoxyphenyl)-1H-pyrrole) | Forms a polymer film on the electrode surface. |

| Electrochemical Reduction | Cathodic reduction | 1-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Selective reduction of the C=C double bond. |

| Alkaline Hydrolysis | Aqueous base (e.g., NaOH) | N-(4-Methoxyphenyl)maleamic acid | Ring-opening of the imide. |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., HCl) | N-(4-Methoxyphenyl)maleamic acid | Ring-opening of the imide. |

| Diels-Alder Reaction | Dienes (e.g., furan, cyclopentadiene) | Cycloadducts | [4+2] cycloaddition, can form endo and exo isomers. |

| Michael Addition (Thiol) | Thiols (R-SH) | Thioether adducts | Regioselective addition to the C=C double bond. |

| Michael Addition (Organocuprate) | Organocuprates (R₂CuLi) | Alkylated succinimide derivatives | Regioselective 1,4-addition of the R group. |

Table 1: Summary of Reactions of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

Computational and Theoretical Approaches in the Study of 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations for Structural and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, DFT calculations, typically employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are instrumental in determining its optimized molecular geometry, including bond lengths and angles. These calculations can confirm the planarity of the pyrrole-2,5-dione ring and the orientation of the 4-methoxyphenyl (B3050149) group relative to it.

A key aspect of understanding the compound's reactivity is the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting the molecule's behavior in chemical reactions. For instance, the HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. In molecules with similar structures, the HOMO is often localized on the electron-rich methoxyphenyl ring, while the LUMO is distributed over the electron-deficient pyrrole-2,5-dione moiety. This separation of FMOs dictates the compound's role in charge-transfer interactions.

Furthermore, DFT calculations can elucidate various electronic properties, as summarized in the table below. These parameters provide a quantitative measure of the molecule's reactivity and are derived from the energies of the FMOs.

| Parameter | Description | Typical Significance for 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione |

|---|---|---|

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule. Approximated as -EHOMO. | Indicates the ease of oxidation of the compound. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule. Approximated as -ELUMO. | Indicates the ease of reduction of the compound. |

| Electronegativity (χ) | The ability of the molecule to attract electrons. Calculated as (I+A)/2. | A measure of the overall electron-attracting tendency. |

| Chemical Hardness (η) | A measure of the molecule's resistance to change in its electron distribution. Calculated as (I-A)/2. | A larger value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of chemical hardness (1/η). | A larger value suggests higher reactivity. |

| Electrophilicity Index (ω) | A measure of the molecule's ability to accept electrons. Calculated as χ2/(2η). | Quantifies the electrophilic nature of the compound. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is crucial for understanding the mechanisms of reactions involving 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, particularly in cycloaddition reactions where it can act as a dienophile. DFT calculations are employed to map the potential energy surface of the reaction, identifying the structures of reactants, transition states, intermediates, and products.

For example, in a Diels-Alder reaction, the pyrrole-2,5-dione moiety serves as the dienophile. Theoretical calculations can predict whether the reaction proceeds through a concerted or a stepwise mechanism. By locating the transition state structure and calculating its energy, the activation energy barrier for the reaction can be determined, providing a measure of the reaction rate. The geometry of the transition state also reveals the synchronicity of bond formation.

Bonding Evolution Theory (BET) and the Electron Localization Function (ELF) are advanced computational tools that can provide a detailed picture of the bond-forming and bond-breaking processes along the reaction pathway. These analyses can reveal the electronic rearrangements that occur during the transition from reactants to products, offering a deeper understanding of the reaction mechanism.

Prediction of Reactivity and Stereoselectivity

Computational methods are highly effective in predicting the reactivity and stereoselectivity of reactions involving 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione. The analysis of FMOs is a primary tool for this purpose. In a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile (1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione) is typically the dominant factor. The energy gap between these orbitals influences the reaction's feasibility.

Furthermore, the coefficients of the atomic orbitals in the FMOs can be used to predict regioselectivity. The reaction is expected to occur between the atoms with the largest orbital coefficients in the interacting HOMO and LUMO.

Stereoselectivity, such as the preference for endo or exo products in Diels-Alder reactions, can also be predicted by calculating the energies of the respective transition states. The transition state with the lower activation energy will correspond to the major product. This preference is often rationalized by considering secondary orbital interactions, which stabilize the endo transition state. Computational models can quantify these subtle energetic differences, providing a reliable prediction of the stereochemical outcome.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. While specific QSAR/QSPR studies on 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione are not extensively documented, the methodology can be applied to this class of compounds.

In a typical QSAR/QSPR study, a set of molecules with known activities or properties is used to develop a mathematical model. This model correlates molecular descriptors (numerical representations of molecular structure) with the observed activity or property. These descriptors can be constitutional, topological, geometrical, or quantum-chemical in nature. For 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its analogs, relevant descriptors could include:

| Descriptor Type | Examples | Information Provided |

|---|---|---|

| Constitutional | Molecular weight, number of atoms, number of rings. | Basic information about the molecule's composition. |

| Topological | Connectivity indices (e.g., Randić index), Wiener index. | Describes the branching and connectivity of the molecule. |

| Geometrical | Molecular surface area, volume, shape indices. | Relates to the molecule's size and shape. |

| Quantum-Chemical | HOMO/LUMO energies, dipole moment, partial atomic charges. | Provides insights into the electronic properties and reactivity. |

Once a statistically robust QSAR/QSPR model is developed and validated, it can be used to predict the activity or properties of new, untested compounds, including derivatives of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione. This predictive capability is highly valuable in drug discovery and materials science for screening large libraries of virtual compounds and prioritizing synthetic efforts. For instance, QSAR models could be developed to predict the antifungal or anticancer activity of a series of N-aryl-pyrrole-2,5-diones.

Pharmacological and Biological Research on 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione and Its Analogues

Antimicrobial and Antifungal Activities

N-substituted maleimide (B117702) compounds, including 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, have been identified as possessing potent antifungal properties. nih.gov Their mechanism of action often involves disrupting essential fungal processes, making them a subject of interest for developing new antifungal agents to combat infections from pathogens like Candida albicans.

A critical aspect of Candida albicans' pathogenicity is its ability to switch from a yeast-like form to a filamentous, hyphal form. This transition is crucial for invading tissues and forming biofilms—structured communities of fungal cells that adhere to surfaces and are encased in a protective matrix. nih.govfrontiersin.org These biofilms are notoriously resistant to conventional antifungal drugs. nih.gov

Analogues of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione have demonstrated the ability to inhibit these key virulence factors. Studies show that certain maleimide derivatives can effectively prevent the formation of C. albicans biofilms. nih.gov They achieve this by impeding the initial adhesion of fungal cells to surfaces and by inhibiting the morphological transition to the invasive hyphal form. frontiersin.orgnih.gov By suppressing filamentation, these compounds reduce the fungus's ability to form mature, robust biofilms, thereby diminishing its virulence. frontiersin.orgscispace.com

Table 1: Effects of Maleimide Analogues on Candida albicans Virulence Factors

| Compound Class | Target Virulence Factor | Observed Effect | Reference |

|---|---|---|---|

| N-substituted maleimides | Biofilm Formation | Effective prevention and inhibition of biofilm development. | nih.gov |

| N-phenyl maleimides | Filamentation (Yeast-to-Hyphae Transition) | Inhibition of the morphological switch required for invasion. | nih.gov |

| Maleimide derivatives | Cell Adhesion | Reduction in the ability of yeast cells to adhere to surfaces. | nih.gov |

The mechanism behind the antibiofilm and antihyphal activity of these compounds is linked to the disruption of specific cellular signaling pathways in C. albicans. A primary target is the Ras1-cAMP-Efg1 pathway, which is a central regulator of hyphal development and biofilm formation. nih.govmdpi.com

This signaling cascade begins with the Ras1 protein, which activates adenylyl cyclase (Cyr1) to produce cyclic AMP (cAMP). nih.gov Elevated cAMP levels then activate protein kinase A, which in turn phosphorylates the transcription factor Efg1. mdpi.com Activated Efg1 controls the expression of numerous genes essential for hyphal growth and adhesion, such as ALS3, HWP1, and ECE1. nih.govmdpi.com

Research has shown that antifungal compounds can significantly downregulate the expression of key genes within this pathway, including RAS1, CYR1, and EFG1. nih.govmdpi.com By inhibiting this pathway, the compounds effectively block the downstream signaling required for the yeast-to-hyphae transition and subsequent biofilm formation. This targeted action on a critical regulatory pathway underscores the potential of these molecules as specific antifungal agents. nih.gov

Table 2: Gene Expression Modulation in the Ras1-cAMP-Efg1 Pathway by Antifungal Compounds

| Gene | Function in Pathway | Effect of Inhibitor | Reference |

|---|---|---|---|

| RAS1 | Activates Cyr1, initiating the signaling cascade | Downregulated | nih.gov |

| CYR1 | Synthesizes the second messenger cAMP | Downregulated | mdpi.com |

| EFG1 | Key transcription factor for hyphal development | Downregulated | nih.govmdpi.com |

| ALS3 | Adhesion and invasion protein (downstream of Efg1) | Downregulated | nih.gov |

| HWP1 | Adhesion protein (downstream of Efg1) | Downregulated | mdpi.com |

Anticancer and Antitumor Potential

The maleimide scaffold present in 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione is also a feature of numerous compounds developed as anticancer agents. Their activity in this domain stems from their ability to interact with and inhibit proteins that are crucial for the growth and survival of cancer cells.

Protein kinases are enzymes that play a central role in cell signaling pathways controlling cell growth, proliferation, and differentiation. researchgate.net Dysregulation of kinase activity is a common feature of many cancers, making them prime targets for therapeutic intervention. The maleimide structure has been used as a basis for designing novel protein kinase inhibitors. nih.gov

Specifically, maleimide derivatives have been investigated as inhibitors of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov EGFR is involved in cell proliferation and survival, while VEGFR is critical for angiogenesis, the process by which tumors form new blood vessels to obtain nutrients. mdpi.comupenn.edu Dual inhibition of these pathways is a recognized strategy in cancer therapy. nih.gov Certain 3-anilino-4-arylmaleimides have been identified as potent and selective kinase inhibitors, demonstrating the utility of this chemical scaffold in targeting oncogenic signaling pathways. acs.org

Table 3: Maleimide Analogues as Protein Kinase Inhibitors

| Compound Class | Target Kinase | Therapeutic Rationale | Reference |

|---|---|---|---|

| 2,3-Bisarylmaleimides | Protein Kinase C (PKC) | Inhibition of signal transduction pathways controlling cell growth. | nih.gov |

| 3-Anilino-4-arylmaleimides | SLK, STK10 | Regulation of cell cycle and migration. | acs.org |

| Various Heterocyclic Derivatives | VEGFR-2 | Inhibition of tumor angiogenesis and metastasis. | nih.gov |

| Various Heterocyclic Derivatives | EGFR | Blockade of tumor cell growth and proliferation signals. | mdpi.comupenn.edu |

Apoptosis is a form of programmed cell death that is essential for eliminating damaged or unwanted cells. mdpi.com A hallmark of cancer is the ability of malignant cells to evade apoptosis, leading to uncontrolled proliferation. A key strategy in cancer therapy is to develop compounds that can re-initiate this death program in tumor cells. mdpi.com

Pyrrole (B145914) derivatives, the class to which 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione belongs, have been shown to induce apoptosis in various cancer cell lines, including breast cancer. nih.gov The mechanism of action often involves triggering the intrinsic "mitochondrial" pathway of apoptosis. nih.gov This can be initiated by an increase in reactive oxygen species (ROS) and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c from the mitochondria. This event activates a cascade of caspases, which are proteases that dismantle the cell, resulting in apoptotic cell death. plos.org

Cancer cells often exhibit an over-reliance on certain DNA repair pathways to survive the stress of rapid proliferation and to resist DNA-damaging cancer therapies. researchgate.net Targeting these pathways is a promising strategy to selectively kill cancer cells and overcome treatment resistance. dovepress.com One such critical protein is RAD51, which is central to the homologous recombination (HR) pathway for repairing DNA double-strand breaks. nih.gov

RAD51 is frequently overexpressed in cancers and is considered a key factor in tumor cell survival and therapy resistance. researchgate.netdovepress.com A chemical inhibitor of RAD51, known as RI-1, features a chloromaleimide group that is thought to react with a cysteine residue on the RAD51 protein. nih.gov Further development led to analogues such as RI-2, which also inhibit RAD51 and disrupt HR in human cells but lack the reactive maleimide group for a potentially more stable and specific interaction. nih.govacs.org By inhibiting RAD51, these compounds prevent cancer cells from repairing DNA damage, which can lead to cell death and can sensitize the tumors to other treatments like PARP inhibitors. nih.govdrexel.edu

Table 4: RAD51 Inhibitors Based on a Pyrrole-2,5-dione Scaffold

| Compound Name | Chemical Name | Mechanism of Action | Reference |

|---|---|---|---|

| RI-1 | (Not specified in sources) | Irreversibly binds to C319 of RAD51 via a Michael addition-elimination reaction. | nih.gov |

| RI-2 | 1-(3,4-dichlorophenyl)-3-(4-methoxyphenyl)-4-morpholino-1H-pyrrole-2,5-dione | Appears to bind reversibly to the same site on RAD51 as RI-1, inhibiting HR. | nih.govacs.org |

Anti-inflammatory and Immunomodulatory Effects

Research into analogues of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione has uncovered significant anti-inflammatory properties. A notable example is the compound 3-(4-hydroxyphenyl)-4-(4-thiomethoxyphenyl)-1H-pyrrole-2,5-dione (HMP), which has demonstrated potent effects in both in vitro and in vivo models of inflammation.

Studies on lipopolysaccharide (LPS)-induced RAW 264.7 macrophages showed that HMP strongly inhibits the production of prostaglandin (B15479496) E2 (PGE2). This effect was attributed to the direct inhibition of cyclooxygenase-2 (COX-2) activity, without affecting COX-1. Furthermore, HMP was found to suppress the expression and release of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6). The compound also demonstrated the ability to decrease nitric oxide (NO) production by down-regulating the expression of inducible nitric oxide synthase (iNOS) at both the protein and mRNA levels.

In animal models of acute and chronic inflammation, oral administration of HMP led to a significant reduction in paw swelling and other arthritic indices. These findings highlight the potential of the pyrrole-2,5-dione scaffold as a basis for developing new anti-inflammatory and immunomodulatory agents that target key mediators of the inflammatory cascade.

Table 1: Anti-inflammatory Activity of the Analogue Compound HMP

| Inflammatory Mediator | Effect of HMP | Model System |

| Prostaglandin E2 (PGE2) | Inhibition of production | LPS-induced RAW 264.7 macrophages |

| Cyclooxygenase-2 (COX-2) | Inhibition of enzyme activity | LPS-induced RAW 264.7 macrophages |

| Interleukin-1β (IL-1β) | Suppression of release and expression | LPS-induced RAW 264.7 macrophages |

| Interleukin-6 (IL-6) | Suppression of release and expression | LPS-induced RAW 264.7 macrophages |

| Nitric Oxide (NO) | Suppression of production | LPS-induced RAW 264.7 macrophages |

| Inducible Nitric Oxide Synthase (iNOS) | Down-regulation of protein and mRNA expression | LPS-induced RAW 264.7 macrophages |

Cholesterol Absorption Inhibition (e.g., HMG-CoA reductase inhibitors)

Based on the available scientific literature, there is no significant research documenting the effects of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione or its direct analogues on cholesterol absorption or the inhibition of HMG-CoA reductase. This area of pharmacology remains unexplored for this specific class of compounds.

Antioxidant Activities and Redox State Modulation

The pyrrole-2,5-dione chemical scaffold is recognized for its potential antioxidant properties. Studies on various analogues have indicated that these compounds can exhibit significant antioxidant activity. The biological activity of these derivatives is closely linked to their molecular structure.

Theoretical and experimental studies, including Density Functional Theory (DFT), have been employed to understand the structure-activity relationship (SAR) for the antioxidant capacity of pyrrole-2,5-dione analogues. These studies have revealed that compounds with a low energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) tend to exhibit higher antioxidant activity. A smaller HOMO-LUMO gap implies higher chemical reactivity and a greater ability to donate electrons, which is a key mechanism for antioxidant action. Conversely, compounds with a large energy gap are more stable and less reactive, corresponding to lower antioxidant potential. In some cases, a high HOMO energy level alone is a strong predictor of potent antioxidant activity.

Table 2: Structure-Activity Relationship (SAR) for Antioxidant Activity of Pyrrole-2,5-dione Analogues

| Molecular Property | Correlation with Antioxidant Activity | Rationale |

| HOMO-LUMO Energy Gap (Eg) | Low Eg corresponds to high activity | A smaller energy gap indicates lower chemical stability and higher reactivity, facilitating electron donation to neutralize free radicals. |

| HOMO Energy Level | High energy level corresponds to high activity | A higher HOMO energy level suggests a greater ease of donating an electron. |

| Chemical Stability | Low stability corresponds to high activity | Higher reactivity allows the molecule to more readily engage with and neutralize reactive oxygen species. |

Bioconjugation Chemistry and Applications

The 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione molecule contains a maleimide group, which is a highly valuable functional group in the field of bioconjugation. The electron-deficient double bond of the maleimide ring is exceptionally reactive towards nucleophilic thiol groups.

The maleimide moiety is one of the most prevalent functional groups used for the site-specific labeling of proteins. This is achieved through its highly specific and efficient reaction with the thiol side chain of cysteine residues. Cysteine is a relatively rare amino acid in the proteome, making it an ideal target for precise modification. Furthermore, genetic engineering can be used to introduce a single cysteine residue at a specific, solvent-accessible location on a protein's surface, often without disturbing the protein's natural function.

The reaction, a Michael addition, results in the formation of a stable thioether bond, covalently linking the maleimide-containing molecule to the protein. This conjugation method is characterized by high efficiency, with coupling rates typically in the range of 70-90%, and excellent specificity, often exceeding 95%. The reaction proceeds rapidly under mild conditions, typically near neutral pH.

The ability to specifically attach 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its derivatives to proteins via cysteine labeling opens up a vast array of applications in diagnostics and bio-imaging. By first synthesizing a derivative where a reporter molecule—such as a fluorescent dye, a radioisotope chelator, or a biotin (B1667282) tag—is attached to the methoxyphenyl portion of the molecule, a powerful labeling agent is created.

This agent can then be conjugated to a specific protein, such as an antibody or a receptor ligand. The resulting protein conjugate can be used to:

Visualize Proteins: Fluorescently labeled proteins can be tracked within living cells or tissues using fluorescence microscopy, providing insights into their localization, trafficking, and interactions.

Develop Diagnostic Assays: Labeled antibodies are fundamental components of many diagnostic tests, such as ELISA (Enzyme-Linked Immunosorbent Assay) and Western blotting, allowing for the sensitive detection and quantification of specific antigens.

In Vivo Imaging: When conjugated with imaging agents suitable for modalities like PET (Positron Emission Tomography) or SPECT (Single-Photon Emission Computed Tomography), these molecules can be used to visualize biological processes and targets within a living organism, aiding in disease diagnosis and monitoring.

This facile and robust conjugation chemistry makes N-substituted maleimides, including 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, indispensable tools in chemical biology, medical diagnostics, and therapeutic development.

Applications of 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione in Advanced Materials Science

Polymerization Reactions and Copolymerization Studies

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione readily undergoes both homopolymerization and copolymerization, primarily through free-radical mechanisms. humanjournals.comhumanjournals.com The presence of the five-membered, 1,2-vinyl disubstituted ring is a key feature that contributes to the high thermal stability of the resulting polymers. humanjournals.com Due to these properties, polymers based on N-substituted maleimides are utilized in applications requiring heat resistance, such as in home appliances and the electronics industry. humanjournals.com

Research has demonstrated the successful homopolymerization of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione and its copolymerization with various vinyl monomers, including methyl acrylate (B77674) and ethyl acrylate. humanjournals.comhumanjournals.com These reactions are typically carried out in solvents like Tetrahydrofuran (THF) using a free-radical initiator such as 2,2′-azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO). humanjournals.comhumanjournals.com The resulting polymers exhibit excellent thermal stability, with degradation often occurring in two distinct steps at elevated temperatures. humanjournals.com

Detailed studies have been conducted to optimize reaction conditions, such as time and initiator concentration, to control the molecular weight and yield of the polymers. humanjournals.comhumanjournals.com Characterization using techniques like Gel Permeation Chromatography (GPC) has provided insights into the molecular weight distribution and Polydispersity Index (PDI) of the synthesized polymers. humanjournals.comhumanjournals.com

Table 1: Free-Radical Polymerization of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione

| Polymer Type | Co-monomer | Initiator | Solvent | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| Homopolymer | None | AIBN | THF | 60 | 24 | 52.43 | humanjournals.comhumanjournals.com |

| Copolymer | Methyl Acrylate | AIBN | THF | 60 | 12-36 | N/A | humanjournals.com |

| Copolymer | Ethyl Acrylate | AIBN | THF | 60 | 12-36 | N/A | humanjournals.com |

Radical Polymerization Mechanisms

The polymerization of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione proceeds via a free-radical addition mechanism. humanjournals.comhumanjournals.com The process is initiated by the thermal decomposition of an initiator like AIBN, which generates primary free radicals. These radicals then attack the electron-deficient carbon-carbon double bond within the maleimide (B117702) ring of the monomer. This step leads to the opening of the double bond and the formation of a new radical species on the monomer unit. ijert.org

This new radical propagates the polymer chain by reacting with subsequent monomer molecules. The reaction continues, building the macromolecular chain. The process is confirmed through spectroscopic analysis, such as ¹H-NMR, which shows the disappearance of the chemical shift corresponding to the vinyl protons (–CH=CH–) of the monomer in the resulting polymer spectrum. ijert.org Termination of the growing polymer chains can occur through standard radical termination pathways, such as combination or disproportionation.

Thermosetting and Photosetting Polymer Precursors

N-substituted maleimides are well-regarded as precursors for thermally stable polymeric materials. humanjournals.com The rigid five-membered ring structure of the maleimide group contributes significantly to the high glass transition temperatures and thermal stability of the polymers. humanjournals.com Homopolymers and copolymers of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione exhibit significant thermal resistance, with thermogravimetric analysis (TGA) showing initial weight loss starting at temperatures well above 220°C. humanjournals.com This inherent thermal stability makes them suitable for creating thermosetting resins that can be used in high-performance applications.

Furthermore, N-substituted maleimides can function as monomeric, copolymerizable photoinitiators. kpi.ua The maleimide group can absorb UV radiation and, in its excited state, can abstract hydrogen atoms from other molecules to generate free radicals. kpi.ua These radicals then initiate polymerization. This property allows for the formulation of photosetting systems, where 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione can be copolymerized with electron-donor monomers, such as vinyl ethers or N-vinylpyrrolidone, to create highly cross-linked polymer networks upon UV exposure. kpi.ua Such photoinitiator-free systems are of interest for UV-curable coatings and materials. kpi.ua

Cross-linking Agents in Polymer Systems

The maleimide functional group is highly reactive and serves as a key component in cross-linking agents for high-performance polymer systems, particularly in the formation of thermosetting polyimides. While the monofunctional 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione does not form cross-links on its own, its reactive double bond is representative of the chemistry used in difunctional bis-maleimide cross-linkers. These cross-linking reactions can proceed through several mechanisms, including thermal free-radical polymerization or addition reactions with nucleophiles like amines or thiols (Michael addition). The incorporation of the maleimide moiety into a polymer backbone provides a site for subsequent curing or cross-linking, enhancing the material's mechanical properties, solvent resistance, and thermal stability.

Integration into Electrochromic Polymers and Organic Electronics

Electrochromic materials exhibit a reversible change in color upon the application of an electrical potential. scispace.com This phenomenon is central to applications like smart windows, displays, and sensors. purdue.edu Conducting polymers, such as those based on pyrrole (B145914) and thiophene, are a major class of organic electrochromic materials. instras.com

While direct integration of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione into electrochromic polymers is an area of developmental research, the fundamental structure is highly relevant. The pyrrole-2,5-dione core is related to the pyrrole unit that forms the backbone of the well-known conducting polymer, polypyrrole. instras.com By functionalizing the nitrogen atom with a 4-methoxyphenyl (B3050149) group, the electronic properties of the monomer unit are modified. The methoxy (B1213986) group (-OCH₃) is electron-donating, which would be expected to lower the oxidation potential of the resulting polymer. This tuning of redox potentials is a critical strategy in designing new electrochromic materials with specific colors and switching voltages. gatech.edu Therefore, this compound serves as a promising building block for creating novel, functional organic materials for use in electronic devices. jianguomei.com

Role as a Co-catalyst in Oxidation Processes for Organic Pollutants

The selective oxidation of organic compounds is a critical process in both industrial synthesis and environmental remediation. mdpi.com N-hydroxyphthalimide (NHPI), a compound with a related imide structure, is known to be a highly effective catalyst for aerobic oxidation reactions, often used in conjunction with a metal co-catalyst like cobalt(II). mdpi.com This system can generate phthalimide-N-oxyl (PINO) radicals, which are the active species in the oxidation of various organic substrates, including pollutants.

By analogy, N-substituted maleimides like 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione have the potential to be incorporated into polymer-supported catalytic systems. The core imide structure could participate in similar catalytic cycles for the oxidation of persistent organic pollutants. The 4-methoxyphenyl group could influence the catalyst's stability, solubility in organic media, and the electronic properties of the radical intermediate, potentially tuning its reactivity and selectivity in degradation pathways.

Development of Specialty Chemicals and Dyes

1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione serves as a valuable intermediate in the synthesis of more complex specialty chemicals. humanjournals.comhumanjournals.com Its preparation involves the reaction of 4-methoxyaniline (p-anisidine) with maleic anhydride (B1165640), followed by cyclodehydration. humanjournals.com The resulting maleimide group is a versatile functional handle for further chemical transformations. It can act as a dienophile in Diels-Alder reactions to create complex cyclic structures and as a Michael acceptor for the addition of various nucleophiles. This reactivity allows it to be used as a building block for agrochemicals, pharmaceuticals, and other fine chemicals. The N-aryl dicarboximide structure forms a chromophore, and modifications to the aromatic ring or the imide structure can be used to develop novel dyes and pigments with specific optical properties.

Advanced Spectroscopic and Structural Elucidation Techniques for 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, both ¹H and ¹³C NMR are utilized to confirm the identity and structural integrity of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The spectrum of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione exhibits distinct signals corresponding to the aromatic protons of the methoxyphenyl group and the vinyl protons of the maleimide (B117702) ring. The two protons on the maleimide double bond are chemically equivalent and appear as a sharp singlet. rsc.org The protons on the p-substituted benzene (B151609) ring appear as a set of two multiplets, characteristic of an AA'BB' system. rsc.org The methoxy (B1213986) group protons also appear as a distinct singlet. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. Key signals include those for the carbonyl carbons of the imide, the vinyl carbons of the pyrrole-2,5-dione ring, and the carbons of the methoxyphenyl substituent. rsc.org The chemical shifts are indicative of the electronic environment of each carbon atom.

Detailed spectral data from the literature are presented below. rsc.org

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Assignment |

|---|---|---|

| ¹H NMR | 7.23 (m, 2H) | Aromatic Protons (Ar-H, ortho to N) |

| ¹H NMR | 6.98 (m, 2H) | Aromatic Protons (Ar-H, meta to N) |

| ¹H NMR | 6.83 (s, 2H) | Maleimide Vinyl Protons (HC=CH) |

| ¹H NMR | 3.83 (s, 3H) | Methoxy Protons (O-CH₃) |

| ¹³C NMR | 169.8 | Imide Carbonyl Carbons (C=O) |

| ¹³C NMR | 159.2 | Aromatic Carbon (Ar-C-O) |

| ¹³C NMR | 134.1 | Maleimide Vinyl Carbons (HC=CH) |

| ¹³C NMR | 127.6 | Aromatic Carbons (Ar-C, ortho to N) |

| ¹³C NMR | 123.7 | Aromatic Carbon (Ar-C-N) |

| ¹³C NMR | 114.5 | Aromatic Carbons (Ar-C, meta to N) |

| ¹³C NMR | 55.5 | Methoxy Carbon (O-CH₃) |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, electron ionization (EI) or gas chromatography-mass spectrometry (GC-MS) can be employed. The mass spectrum will show a prominent molecular ion (M⁺) peak, which corresponds to the intact molecule with one electron removed. The high-resolution mass spectrum (HRMS) can be used to determine the exact elemental composition.

The fragmentation of the molecular ion provides valuable structural clues. Common fragmentation pathways for N-aryl maleimides involve cleavages within the maleimide ring and the aryl substituent. The analysis of these fragment ions helps to confirm the connectivity of the molecule. chemguide.co.uk For 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, the molecular ion peak is observed at an m/z of 203. rsc.org Key fragmentation products arise from the loss of methyl and carbonyl groups. rsc.org

| m/z (rel. int. %) | Assignment |

|---|---|

| 203 (100) | Molecular Ion [M]⁺ |

| 188 (35) | [M - CH₃]⁺ |

| 160 (23) | [M - CH₃ - CO]⁺ |

| 134 (11) | Further fragmentation |

| 106 (9) | Further fragmentation |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency, resulting in a unique spectral fingerprint.

The IR spectrum of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione displays several characteristic absorption bands that confirm its structure. The most prominent features are the strong absorptions from the carbonyl (C=O) groups of the cyclic imide. Due to symmetric and asymmetric stretching vibrations, two distinct bands are often observed. Other key absorptions include the C=C stretching of the maleimide ring, C-N stretching of the imide, and various bands associated with the p-substituted aromatic ring, including C-H stretching, C=C ring stretching, and the characteristic C-O-C stretching of the aryl ether. mdpi.com The analysis of a related polymer, poly(1-(4-methoxyphenyl)-1H-Pyrrole), shows characteristic peaks for C-C and C=O groups. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H Stretch | Aromatic & Vinyl |

| ~2838 | C-H Stretch | Methoxy (-OCH₃) |

| ~1780-1700 | C=O Stretch (asymmetric & symmetric) | Cyclic Imide |

| ~1605, 1513 | C=C Stretch | Aromatic Ring |

| ~1380-1350 | C-N Stretch | Imide |

| ~1250 | C-O-C Stretch (asymmetric) | Aryl Ether |

| ~1030 | C-O-C Stretch (symmetric) | Aryl Ether |

| ~830 | C-H Out-of-Plane Bend | p-Disubstituted Benzene |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. weizmann.ac.il This technique provides accurate bond lengths, bond angles, and information about intermolecular interactions, such as packing and hydrogen bonding in the crystal lattice.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉NO₃ |

| Molecular Weight (Mᵣ) | 203.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.7018 (15) |

| b (Å) | 10.2689 (12) |

| c (Å) | 7.4695 (8) |

| β (°) | 101.067 (7) |

| Volume (V) (ų) | 956.16 (19) |

| Z | 4 |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., LC-MS)

Chromatographic techniques, particularly when coupled with mass spectrometry, are vital for assessing the purity of synthesized compounds and for monitoring the progress of chemical reactions. Liquid chromatography-mass spectrometry (LC-MS) is especially powerful for the analysis of N-substituted maleimides. mdpi.com

This method separates components of a mixture based on their differential partitioning between a stationary phase (e.g., a C18 reversed-phase column) and a mobile phase. nih.gov As the components elute from the column, they are ionized and detected by the mass spectrometer, which provides mass information for each peak, allowing for positive identification.

In the context of 1-(4-Methoxyphenyl)-1H-pyrrole-2,5-dione, LC-MS can be used to:

Assess Purity: Determine the percentage purity of a synthesized batch by separating the target compound from any starting materials, by-products, or impurities.

Monitor Reactions: Track the consumption of starting materials (e.g., 4-methoxyaniline and maleic anhydride) and the formation of the product over time. mdpi.com This is also crucial for studying the stability and subsequent reactions of the maleimide, such as hydrolysis or Michael additions, where the disappearance of the maleimide peak and the appearance of new product peaks can be quantified. mdpi.comuts.edu.au

The combination of retention time from the LC and the mass spectrum from the MS provides a high degree of confidence in both the identity and purity of the analyte. nih.gov

Structure Activity and Structure Property Relationship Studies of 1 4 Methoxyphenyl 1h Pyrrole 2,5 Dione Analogs

Influence of Aromatic Ring Substitution on Reactivity and Biological Activity